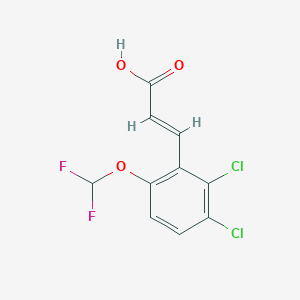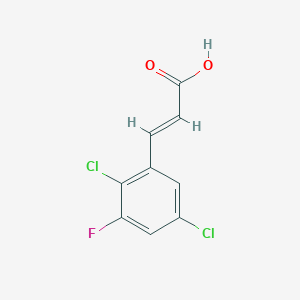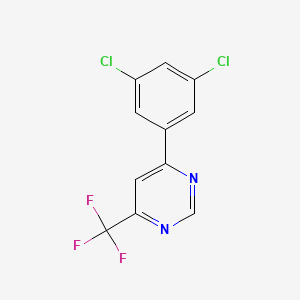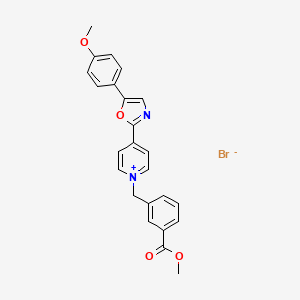
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone derivatives typically involves the condensation of anthranilic acid derivatives with amines or amides. The specific synthetic route for this compound may involve:
Condensation Reaction: Anthranilic acid derivative reacts with 2-(dimethylamino)ethylamine and 3-pyridinecarboxaldehyde under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone ring.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions may target the quinazolinone ring or the pyridine moiety.
Substitution: Substitution reactions can occur at various positions on the quinazolinone or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may lead to dihydroquinazolinone derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: May interact with various biological receptors.
Medicine
Therapeutic Agents: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Drug Development: Used as a lead compound in drug discovery programs.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Incorporated into formulations for therapeutic use.
作用機序
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibits enzymes by binding to their active sites.
Receptor Modulation: Modulates receptor activity by binding to receptor sites.
Signal Transduction Pathways: Affects cellular signaling pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4(1H)-Quinazolinone: Basic structure with various substitutions.
2,3-Dihydroquinazolinone: Lacks the pyridine moiety.
Pyridine Derivatives: Compounds with similar pyridine structures.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride lies in its specific substitution pattern, which may confer unique biological activities and therapeutic potential.
特性
CAS番号 |
3519-93-5 |
|---|---|
分子式 |
C17H21ClN4O |
分子量 |
332.8 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethyl]-3-pyridin-3-yl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H20N4O.ClH/c1-19(2)10-11-20-13-21(14-6-5-9-18-12-14)17(22)15-7-3-4-8-16(15)20;/h3-9,12H,10-11,13H2,1-2H3;1H |
InChIキー |
ZAAUWZNIKBIMOK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1CN(C(=O)C2=CC=CC=C21)C3=CN=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)

![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)

![N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)


![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)



